![molecular formula C9H22O4SSi B14381043 3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL CAS No. 89705-59-9](/img/structure/B14381043.png)
3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL is an organosilicon compound that features a trimethoxysilyl group attached to a propyl chain, which is further connected to a sulfanyl group and a propanol group. This compound is known for its bifunctional nature, combining the properties of both organosilicon and thiol groups, making it valuable in various applications, particularly in surface modification and as a coupling agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL typically involves the reaction of 3-mercaptopropyltrimethoxysilane with 3-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis and condensation reactions are typically carried out in the presence of water or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Siloxane polymers, cross-linked networks.
Applications De Recherche Scientifique
3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and as a surface modifier for silica and other metal oxides.
Biology: Employed in the functionalization of biomolecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of 3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with various substrates, enhancing their surface properties. The sulfanyl group can also participate in thiol-disulfide exchange reactions, further contributing to its reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethoxysilyl)-1-propanethiol
- (3-Mercaptopropyl)trimethoxysilane
- 3-(Triethoxysilyl)propylamine
Uniqueness
3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL is unique due to its combination of a trimethoxysilyl group and a sulfanyl group, which imparts both silane and thiol functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that may only possess one type of functional group.
Propriétés
Numéro CAS |
89705-59-9 |
|---|---|
Formule moléculaire |
C9H22O4SSi |
Poids moléculaire |
254.42 g/mol |
Nom IUPAC |
3-(3-trimethoxysilylpropylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C9H22O4SSi/c1-11-15(12-2,13-3)9-5-8-14-7-4-6-10/h10H,4-9H2,1-3H3 |
Clé InChI |
VFFMIFZSINIFNQ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCSCCCO)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




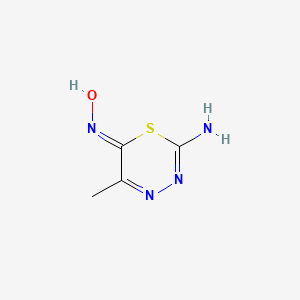
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)
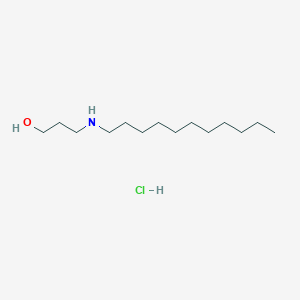
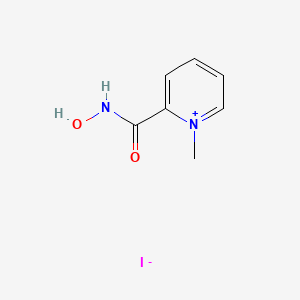
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
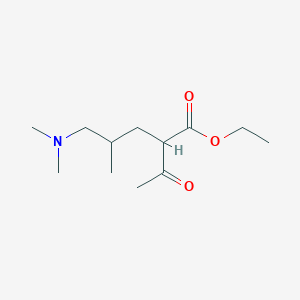
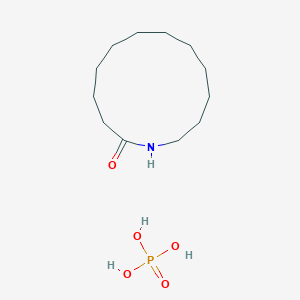
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
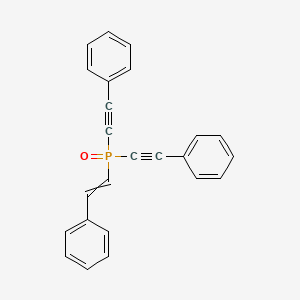

![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
